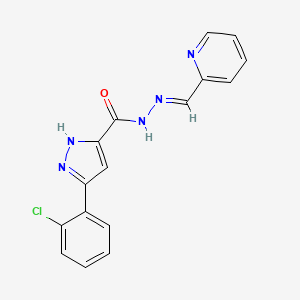
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a chlorophenyl group, and a pyridylmethyleneamino group
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorophenyl halide.
Formation of the Pyridylmethyleneamino Group: This group can be formed through a condensation reaction between a pyridine derivative and an aldehyde or ketone.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.
Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors, and ensuring high yields and purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to interact with biological targets in pests.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-4-carboxamide: This compound differs by the position of the carboxamide group on the pyrazole ring.
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-methylcarboxamide: This compound has a methyl group attached to the carboxamide group.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12ClN5O |
|---|---|
Molecular Weight |
325.75 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H12ClN5O/c17-13-7-2-1-6-12(13)14-9-15(21-20-14)16(23)22-19-10-11-5-3-4-8-18-11/h1-10H,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
GYURXRSEDUYWHF-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(3E)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B11670771.png)
![4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11670777.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670779.png)
![N'-[(3E)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B11670789.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11670797.png)
![N-(3,4-dimethylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11670808.png)
![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B11670815.png)
![methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate](/img/structure/B11670818.png)
![5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11670825.png)
![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11670832.png)
![(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11670840.png)
![3-(5-bromothiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11670852.png)
![(5Z)-5-({3-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670856.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11670857.png)
